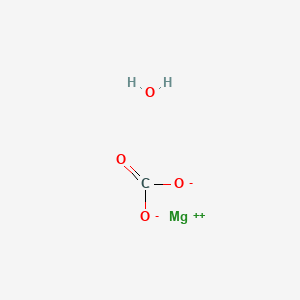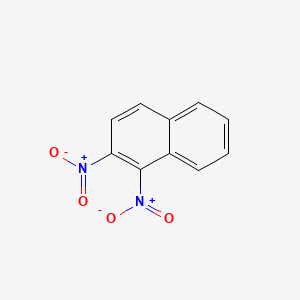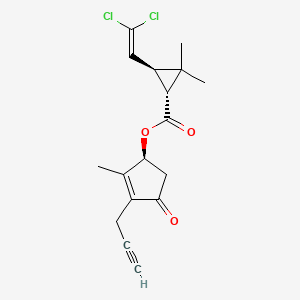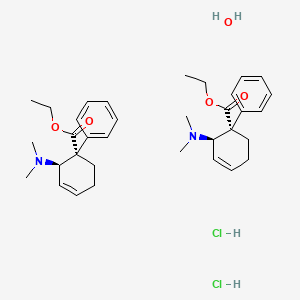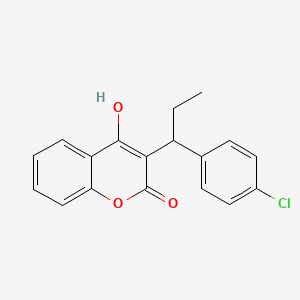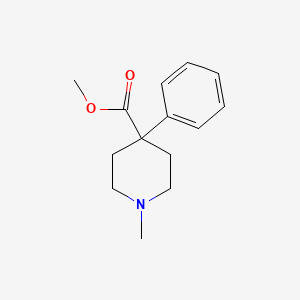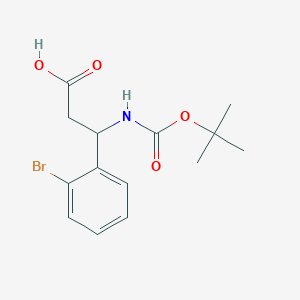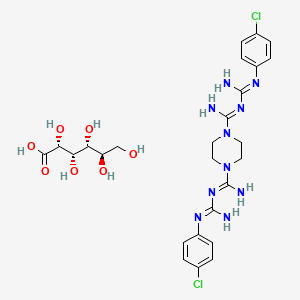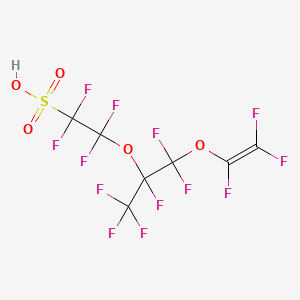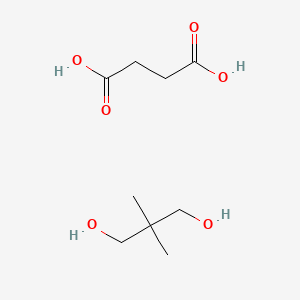
Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Copolyesters based on isosorbide and butanedioic acid in combination with monomers such as adipic acid and dimethyl terephthalate were synthesized and characterized . Linear OH-functionalized polyesters were obtained via melt polyesterification of dicarboxylic acids with OH-functional monomers .
Molecular Structure Analysis
The molecular structure of Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, is based on structures generated from information available in ECHA’s databases . However, the exact molecular structure is not displayed as the substance is well-defined, its identity is not claimed confidential and there is sufficient information available in ECHA’s databases for ECHA’s algorithms to generate a molecular structure .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol. However, it’s worth noting that the synthesis of this polymer involves the reaction of dicarboxylic acids with OH-functional monomers .
Scientific Research Applications
Synthesis of Polyesters
“Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol” is used in the synthesis of polyesters. Copolyesters based on isosorbide and butanedioic acid in combination with monomers such as adipic acid and dimethyl terephthalate have been synthesized and characterized . The type of end-group was controlled by the monomer stoichiometry and hydroxyl functional group is formed in time .
Adjusting Glass Transition Temperatures and Thermal Stability
The glass transition temperatures and thermal stability of the obtained polyesters can be effectively adjusted by varying polymer composition and molar mass . Addition of adipic acid or dimethyl terephthalate increased glass transition temperatures of obtained polyesters .
Renewable Polyester Coil Coatings
This compound is used in the development of renewable polyester coil coatings. The coatings were constituted by carbohydrate-derived monomers, namely 2,5-furan dicarboxylic acid, isosorbide, succinic acid, 1,3-propanediol, and 1,5-pentanediol . The inclusion of these monomers diversified the mechanical properties of the coatings, and showed an improved performance against common petrochemical derived coatings .
Green Solvents and Gasoline Components
The compound has potential applications in the production of green solvents and gasoline components . Chemical conversions of the renewable compounds 1,2-propanediol (1,2-PD) and 2,3-butanediol (2,3-BD) yield the corresponding cyclic ketals and glycol ethers .
Molecular Structures Assessment
The molecular structures of the obtained polyester were assessed by Fourier transform infrared spectra and 1 H NMR spectroscopy . This helps in understanding the structural properties of the synthesized polyesters.
Sustainable Solutions for Energy Crisis
The use of this compound in the synthesis of polyesters contributes to finding sustainable solutions to address the growing energy crisis . The production and use of renewable materials in the modern age is a step towards a successful bioeconomy .
Mechanism of Action
Action Environment
The action of PBS is heavily influenced by environmental factors. For instance, the rate of its degradation can be affected by factors such as temperature, humidity, and the presence of specific microorganisms. Furthermore, 2,2-Dimethyl-1,3-propanediol, one of the monomers of PBS, readily absorbs moisture on exposure to air , which could influence the stability and efficacy of PBS.
properties
IUPAC Name |
butanedioic acid;2,2-dimethylpropane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2.C4H6O4/c1-5(2,3-6)4-7;5-3(6)1-2-4(7)8/h6-7H,3-4H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTJJXHLTYJRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)CO.C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28257-92-3 |
Source


|
| Details | Compound: Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol | |
| Record name | Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28257-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 57376614 | |
CAS RN |
28257-92-3 |
Source


|
| Record name | Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide](/img/structure/B6595369.png)
